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molecular formula C12H17NO2 B8579256 3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

Cat. No. B8579256
M. Wt: 207.27 g/mol
InChI Key: XENYOWZWBBQYDA-UHFFFAOYSA-N
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Patent
US07981882B2

Procedure details

Dissolve 2-[3-(2-phenyl-[1,3]dioxolan-2-yl)-propyl]-isoindole-1,3-dione (38 g, 112.91 mmol) in 2 M methylamine solution in methanol (300 mL) and heat in a sealed tube for 3 h at 50° C. Cool the solution to RT, concentrate and purify (silica gel chromatography, eluting with 25:75 DCM:2 M ammonia in methanol) to give the title compound as an oil (11 g, 47%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:12][CH2:13][CH2:14][N:15]3C(=O)C4C(=CC=CC=4)C3=O)[O:11][CH2:10][CH2:9][O:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CN.CO>[C:1]1([C:7]2([CH2:12][CH2:13][CH2:14][NH2:15])[O:11][CH2:10][CH2:9][O:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(OCCO1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 25:75 DCM:2 M ammonia in methanol)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(OCCO1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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